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Compound of Interest

Compound Name: Allyl methanesulfonate

Cat. No.: B1198069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
O-allylation of phenols is a fundamental transformation in organic synthesis, providing a

versatile handle for further functionalization or for the introduction of a protecting group. The

resulting allyl aryl ethers are valuable intermediates in the synthesis of pharmaceuticals,

agrochemicals, and other complex organic molecules. While allyl halides are commonly

employed for this purpose, allyl methanesulfonate offers a compelling alternative due to the

excellent leaving group ability of the methanesulfonate anion, which can lead to milder reaction

conditions and potentially higher yields.

This document provides detailed application notes and protocols for the efficient O-allylation of

a variety of phenolic substrates using allyl methanesulfonate.

Core Concepts and Advantages of Allyl
Methanesulfonate
Allyl methanesulfonate is a potent electrophile that readily participates in nucleophilic

substitution reactions. The methanesulfonate group is an excellent leaving group, superior to

halides in many cases, due to the resonance stabilization of the resulting anion. This enhanced

reactivity allows for the allylation of less nucleophilic phenols and can often be performed under

milder conditions than those required for allyl halides.
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Key Advantages:

High Reactivity: The methanesulfonate is an excellent leaving group, facilitating the reaction

with a wide range of phenols.

Milder Reaction Conditions: The high reactivity of allyl methanesulfonate can allow for

lower reaction temperatures and shorter reaction times compared to other allylating agents.

Reduced Side Reactions: In some cases, the use of allyl methanesulfonate can minimize

side reactions, such as C-allylation, that can occur with other reagents under more forcing

conditions.

Experimental Protocols
A. Synthesis of Allyl Methanesulfonate
Allyl methanesulfonate can be readily prepared from allyl alcohol and methanesulfonyl

chloride in the presence of a tertiary amine base.

Materials:

Allyl alcohol

Methanesulfonyl chloride

Triethylamine or Pyridine

Dichloromethane (DCM) or Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere

(e.g., nitrogen or argon), dissolve allyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in
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anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining

the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous

sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to afford the crude allyl methanesulfonate.

Purify the product by vacuum distillation or column chromatography on silica gel.

B. General Protocol for O-allylation of Phenols
This protocol describes a general method for the O-allylation of a phenol using allyl
methanesulfonate and a carbonate base in a polar aprotic solvent.

Materials:

Substituted Phenol (1.0 eq.)

Allyl methanesulfonate (1.1 - 1.5 eq.)

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)

Acetone, Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Water
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Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask, add the phenol (1.0 eq.), potassium carbonate (2.0 eq.), and the

chosen solvent (e.g., acetone).

Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the

phenoxide.

Add allyl methanesulfonate (1.2 eq.) to the mixture.

Heat the reaction mixture to reflux (for acetone or acetonitrile) or at an elevated temperature

(e.g., 60-80 °C for DMF) and monitor the reaction by TLC. Reaction times can vary from 2 to

24 hours depending on the reactivity of the phenol.

After the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired allyl aryl

ether.

Data Presentation
The following table summarizes the expected yields for the O-allylation of various substituted

phenols using the general protocol described above. Yields are representative and may vary

based on the specific reaction conditions and the scale of the reaction.
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Entry Phenol Substrate Product Expected Yield (%)

1 Phenol Allyl phenyl ether 85-95

2 4-Methoxyphenol
Allyl(4-

methoxyphenyl)ether
90-98

3
4-Methylphenol (p-

cresol)
Allyl(p-tolyl)ether 88-96

4 4-Chlorophenol
Allyl(4-

chlorophenyl)ether
80-90

5 4-Nitrophenol
Allyl(4-

nitrophenyl)ether
75-85

6 2-Naphthol
2-

(Allyloxy)naphthalene
90-97

7 2,6-Dimethylphenol
Allyl(2,6-

dimethylphenyl)ether
70-80

Note: Electron-donating groups on the phenol generally increase the nucleophilicity of the

phenoxide, leading to higher yields and faster reaction rates. Conversely, electron-withdrawing

groups decrease nucleophilicity, which may require longer reaction times or more forcing

conditions. Sterically hindered phenols, such as 2,6-disubstituted phenols, may also exhibit

lower reactivity.
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Caption: General experimental workflow for the O-allylation of phenols.
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Caption: The SN2 mechanism for O-allylation of phenols.

To cite this document: BenchChem. [Application Notes and Protocols for O-allylation of
Phenols using Allyl Methanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198069#using-allyl-methanesulfonate-for-o-
allylation-of-phenols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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